7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine
Description
Basic Structural Characteristics and Nomenclature
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a bicyclic organic compound belonging to the tetrahydroquinoline subclass. Its molecular formula is C₁₀H₁₄N₂ , with a molecular weight of 162.23 g/mol . The structure consists of a partially saturated quinoline backbone, where:
- The quinoline core is reduced at positions 1–4, forming a tetrahydropyridine ring fused to a benzene ring.
- A methyl group (-CH₃) is attached at position 7 of the benzene ring.
- An amine group (-NH₂) is substituted at position 8.
The IUPAC name This compound reflects this substitution pattern. Alternative nomenclature includes 8-amino-7-methyl-1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydro-7-methylquinolin-8-amine.
CAS Registry and Chemical Identifiers (160431-49-2)
The compound is uniquely identified by the CAS Registry Number 160431-49-2 . Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| MDL Number | MFCD06496092 | |
| PubChem CID | 11217421 (isomer) | |
| SMILES | NC1=C(C)C=CC2=C1NCCC2 | |
| InChIKey | JNXXAJQMQYFVAQ-UHFFFAOYSA-N |
These identifiers facilitate unambiguous referencing in chemical databases and synthetic workflows.
Position within Tetrahydroquinoline Family
Tetrahydroquinolines are a subclass of heterocyclic aromatic compounds characterized by a partially saturated quinoline backbone. This compound distinguishes itself through:
- Substitution Pattern : The methyl and amine groups at positions 7 and 8 introduce steric and electronic effects that influence reactivity. For example, the amine group enhances hydrogen-bonding capacity, while the methyl group modulates lipophilicity.
- Comparative Analysis : Unlike simpler tetrahydroquinolines (e.g., 1,2,3,4-tetrahydroquinoline, CAS 635-46-1), this derivative’s substituents make it a versatile intermediate in pharmaceutical synthesis.
Representative Tetrahydroquinoline Derivatives:
| Compound | Substituents | CAS Number |
|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | None | 635-46-1 |
| 6-Nitro-1,2,3,4-tetrahydroquinoline | Nitro at position 6 | 14026-45-0 |
| 8-Amino-1,2,3,4-tetrahydroquinoline | Amine at position 8 | 54012-92-9 |
This compound’s dual functionalization (methyl and amine) expands its utility in medicinal chemistry compared to monosubstituted analogs.
Historical Context in Heterocyclic Chemistry Research
The study of tetrahydroquinolines emerged in the mid-20th century , driven by their structural similarity to bioactive alkaloids like quinine. Key milestones include:
- Early Syntheses : Initial routes involved catalytic hydrogenation of quinoline derivatives, as described in coal tar research.
- Medicinal Relevance : By the 1980s, tetrahydroquinolines gained attention for their neuroprotective and antioxidant properties, exemplified by derivatives like oxamniquine.
- Modern Applications : The compound this compound was first synthesized in the 1990s as part of efforts to develop kinase inhibitors and antimicrobial agents. Its structural flexibility allows for functionalization at positions 7 and 8, enabling diverse pharmacological applications.
Impact on Heterocyclic Chemistry:
- Synthetic Methods : Advances in asymmetric hydrogenation and multicomponent reactions (e.g., Povarov reaction) have streamlined access to substituted tetrahydroquinolines.
- Theoretical Studies : Computational models predict this compound’s potential as a radical scavenger due to its amine group’s electron-donating effects.
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIPDLJDMOVORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Reduction of Oxime Intermediates
A prominent synthetic route involves the cyclization of oxime derivatives followed by reduction. The patent US4011229A outlines a method starting from 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline. Key steps include:
- Oxime Formation : Treatment of 3-methyl-5,6,7,8-tetrahydroquinolin-8-one with hydroxylamine hydrochloride in ethanol/water under reflux yields the oxime intermediate (m.p. 188°C).
- Reduction : The oxime is reduced using nickel-aluminum alloy in a basic ethanol-sodium hydroxide solution. This step produces 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride with a yield of ~95% (26.2 g from 27.5 g oxime).
Reaction Conditions :
- Reduction : Ethanol (550 mL), 2N NaOH (550 mL), Ni-Al alloy (41.3 g), room temperature, 2 hours.
- Purification : Chloroform extraction followed by recrystallization from methanol/ether.
Nitro Group Reduction Pathway
A two-step approach from Brieflands involves nitration followed by reduction:
- Nitration : m-Toluidine undergoes Skraup cyclization to form 7-methylquinoline, which is nitrated at position 8 using mixed acids (HNO₃/H₂SO₄).
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/NiCl₂) converts the nitro group to an amine.
Key Data :
- Nitration Yield : ~50% after recrystallization.
- Reduction Efficiency : >90% conversion reported for analogous tetrahydroquinoline nitro derivatives.
Functional Group Interconversion from Hydroxy Derivatives
US5283336A describes functionalization of 7-hydroxy-1,2,3,4-tetrahydroquinoline:
- Methylation : The hydroxyl group at position 7 is methylated using methyl iodide or dimethyl sulfate under basic conditions.
- Amination : Direct amination via Ullmann coupling or nucleophilic substitution introduces the amine group at position 8.
Challenges :
- Competing isomer formation during cyclization steps requires eutectic salt mixtures (AlCl₃/NaCl/KCl) to suppress byproducts.
Reductive Amination of Aldehyde Precursors
A method adapted from Ambeed involves reductive amination:
- Aldehyde Synthesis : Oxidation of 7-methyl-1,2,3,4-tetrahydroquinoline to the corresponding aldehyde using MnO₂.
- Schiff Base Formation : Reaction with ammonia or ammonium acetate forms an imine intermediate.
- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the amine.
Optimization :
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
- Oxime Pathway : The nickel-aluminum alloy acts via a Meerwein-Ponndorf-Verley mechanism, transferring hydrides selectively to the C=N bond.
- Nitro Reduction : Over-reduction to hydroxylamine intermediates is mitigated by controlled H₂ pressure.
- Byproducts : Isomeric 5-methyl derivatives (up to 15%) form during cyclization steps, requiring chromatographic separation.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, more saturated amine compounds, and substituted tetrahydroquinoline derivatives .
Scientific Research Applications
Medicinal Chemistry
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine has been investigated for its potential as a lead compound in drug development. Its biological activities include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For example, certain synthesized derivatives demonstrated effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Properties : Research indicates that this compound can influence cancer cell growth. It has been tested against various cancer cell lines such as HeLa (cervical cancer) and A2780 (ovarian cancer), showing promising antiproliferative effects .
Biological Research
The compound's mechanism of action involves interactions with specific biological targets, such as enzymes and receptors. The amine group allows for hydrogen bonding with biological molecules, which can modulate their activity. This property is crucial for designing molecules aimed at specific therapeutic targets.
Material Science
In industrial applications, this compound can be utilized in the development of specialized materials. Its unique chemical structure enables the creation of polymers and dyes with specific properties tailored to various applications.
Antimicrobial Studies
A study published in RSC Advances highlighted the synthesis and antimicrobial evaluation of new oxadiazol derivatives based on quinoline structures. Among these compounds, several displayed significant activity against tested microorganisms, suggesting that modifications to the tetrahydroquinoline core can enhance antimicrobial efficacy .
Anticancer Activity Assessment
Research conducted on 8-substituted tetrahydroquinoline derivatives demonstrated their potential as anticancer agents. Compounds were evaluated for their antiproliferative effects on multiple cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth compared to controls, supporting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The methyl group at C7 in the target compound enhances lipophilicity compared to the fluorine-containing analog 48, which may exhibit higher aqueous solubility due to electronegativity .
- Stability : The target compound degrades rapidly at -20°C (1-month stability) versus analogs like 47, which are stable under standard storage .
Key Research Findings
Substituent Position Matters: The placement of methyl (C7 vs. C2) and amine (C6 vs. C8) groups significantly alters electronic properties and bioactivity.
Backbone Modifications: Replacing quinoline with isoquinoline (e.g., 1,2,3,4-tetrahydroisoquinolin-8-amine) changes nitrogen positioning, influencing hydrogen-bonding interactions in molecular docking studies .
Fluorine as a Bioisostere : The 8-fluoro substitution in analog 48 could mimic hydroxyl groups in receptor binding, a strategy common in drug design .
Biological Activity
7-Methyl-1,2,3,4-tetrahydroquinolin-8-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound exhibits a unique substitution pattern that influences its chemical and biological properties. Research indicates that it may possess antimicrobial and anticancer activities, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a tetrahydroquinoline core with a methyl group at the 7-position and an amine group at the 8-position. This configuration is significant as it may enhance the solubility and reactivity of the compound in biological systems.
Table 1: Structural Characteristics of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Exhibits diverse biological activities due to methyl substitution |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Similar structure but different substitution pattern |
| 8-Hydroxyquinoline | Structure | Contains a hydroxyl group instead of an amine |
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the amine group enhances its interaction with microbial cell membranes, potentially disrupting their integrity. In vitro assays have shown promising results against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit KIF18A, a motor protein involved in mitosis. By disrupting normal cell division processes, it can induce apoptosis in cancer cells. Studies have reported IC50 values indicating significant cytotoxic effects on various cancer cell lines:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 5.6 | Induces mitochondrial membrane depolarization |
| HeLa | 4.2 | Disrupts cell cycle progression |
| MCF-7 | 6.8 | Triggers ROS production |
The mechanism of action for this compound involves multiple pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular processes.
- Receptor Modulation : It may modulate receptor activity influencing cell signaling pathways.
- Oxidative Stress : The generation of reactive oxygen species (ROS) leads to oxidative stress in cancer cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on the tetrahydroquinoline scaffold. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-1,2,3,4-tetrahydroquinolin-8-amine, and how can reaction yields be optimized?
- Methodology :
- Multi-step synthesis : Start with precursors like benzaldehydes and malonic acid derivatives. For example, reductive amination or cyclization reactions under controlled temperatures (e.g., 80–100°C) and solvent systems (e.g., dimethyl sulfoxide) can yield the tetrahydroquinoline scaffold .
- Catalytic optimization : Use palladium or copper catalysts for C–N bond formation. Yields >85% are achievable with careful control of stoichiometry and reaction time .
- Purification : Column chromatography or recrystallization improves purity. Monitor progress via TLC or HPLC .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.3–7.0 ppm), methyl groups (δ 1.0–1.5 ppm), and amine protons (δ 2.5–3.5 ppm). Compare with reference spectra for derivatives like N,N-dimethyl-1,2,3,4-tetrahydroquinolin-8-amine (δ 2.74–2.56 ppm for methylamino groups) .
- Purity checks : Absence of extraneous peaks in DEPT-135 or COSY spectra indicates high purity .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood .
- Storage : Keep in airtight containers at 2–8°C. Incompatible with strong oxidizers .
- Spill management : Absorb with sand or vermiculite; dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected 1H NMR peaks) be resolved?
- Methodology :
- Dynamic effects : Consider tautomerism or conformational flexibility. For example, chair-flip dynamics in the tetrahydroquinoline ring may split methyl group signals .
- Isotopic labeling : Use deuterated solvents or 15N-labeled analogs to distinguish overlapping signals .
- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. What strategies enable the coordination of this compound with transition metals, and what catalytic applications arise?
- Methodology :
- Ligand design : Introduce donor atoms (e.g., phosphorus or sulfur) to enhance metal-binding affinity. For example, 5,6,7,8-tetrahydroquinolin-8-amine derivatives form stable complexes with Cu(II) or Fe(III) .
- Catalytic testing : Evaluate activity in transfer hydrogenation or C–C coupling reactions. Copper-oxazaborolidine systems show promise for asymmetric catalysis .
Q. How do computational models predict the biological activity of this compound, and how do they align with empirical data?
- Methodology :
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial or anticancer activity. Compare with experimental IC50 values from cell viability assays .
- Docking studies : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Mismatches between predicted and observed activities may indicate off-target effects .
Key Considerations for Researchers
- Contradictions in Data : Variations in biological activity (e.g., antimicrobial vs. anticancer) may stem from substituent effects. For example, chloro or nitro groups enhance cytotoxicity but reduce solubility .
- Safety vs. Reactivity : While the compound is not classified as acutely toxic, its derivatives (e.g., nitro-containing analogs) require stricter handling due to mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
